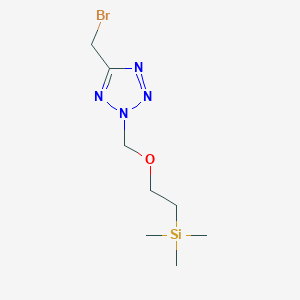
BocNH-PEG11-CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BocNH-PEG11-CH2COOH, also known as Boc-N-amido-polyethylene glycol-11-carboxylic acid, is a compound that features a polyethylene glycol (PEG) chain with a Boc-protected amino group at one end and a carboxylic acid group at the other. This compound is widely used in various fields due to its unique properties, such as high solubility in aqueous media and the ability to form stable amide bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG11-CH2COOH typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor, such as polyethylene glycol, to introduce the desired PEG chain length.
Boc Protection: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group through oxidation or other suitable reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction conditions, such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like chromatography to remove impurities and achieve the desired purity level.
化学反应分析
Types of Reactions: BocNH-PEG11-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under mildly acidic conditions to form a free amine, which can then react with carboxyl groups or NHS esters to form stable amide bonds.
Esterification: The carboxylic acid group can react with hydroxyl groups to form ester bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Amide Bond Formation: Reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid group for amide bond formation.
Esterification: Reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used for esterification reactions.
Major Products:
Amides: Formed by the reaction of the free amine with carboxylic acids.
Esters: Formed by the reaction of the carboxylic acid group with hydroxyl groups.
科学研究应用
BocNH-PEG11-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
作用机制
The mechanism of action of BocNH-PEG11-CH2COOH involves its ability to form stable amide and ester bonds, which allows it to modify and conjugate with other molecules. The Boc-protected amino group provides a temporary protection that can be removed under specific conditions, enabling selective reactions. The carboxylic acid group can react with amines and hydroxyl groups to form stable bonds, facilitating the creation of complex structures and materials.
相似化合物的比较
BocNH-PEG3-CH2COOH: A shorter PEG chain variant with similar properties but different solubility and reactivity profiles.
Fmoc-NH-PEG11-CH2CH2COOH: A compound with a similar PEG chain length but different protecting group (Fmoc) and additional ethylene spacer.
Uniqueness: BocNH-PEG11-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The Boc protecting group offers selective protection and deprotection capabilities, making it versatile for various applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57NO15/c1-29(2,3)45-28(33)30-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27(31)32/h4-26H2,1-3H3,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYCVYLGCXBSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl carbonate](/img/structure/B8265363.png)


